molecular formula C9H9BrO2S B13644136 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13644136
M. Wt: 261.14 g/mol
InChI Key: CWRAMUCVAKHEAY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features a bromine-substituted thiophene ring attached to an ethoxyprop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethyl acetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ethoxyprop-2-en-1-one moiety play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 1-(5-Bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one.

    1-(5-Bromothiophen-2-yl)-2-propanone: A structurally similar compound with different reactivity.

    Thiophene-2-carbaldehyde: Lacks the bromine substitution but shares the thiophene core.

Uniqueness

This compound is unique due to the presence of both the bromine-substituted thiophene ring and the ethoxyprop-2-en-1-one moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

(E)-1-(5-bromothiophen-2-yl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C9H9BrO2S/c1-2-12-6-5-7(11)8-3-4-9(10)13-8/h3-6H,2H2,1H3/b6-5+

InChI Key

CWRAMUCVAKHEAY-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(S1)Br

Canonical SMILES

CCOC=CC(=O)C1=CC=C(S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.